1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate
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Overview
Description
1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate typically involves the reaction of 1-(3-(Trifluoromethyl)benzyl)piperidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Trifluoromethyl)benzyl)piperidine
- tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Uniqueness
1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug design and development .
Properties
Molecular Formula |
C18H25F3N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)22-16(24)25-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) |
InChI Key |
ZIKVSCGMQOVDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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